molecular formula C6H12ClNO B1382440 (5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride CAS No. 1803562-50-6

(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride

Cat. No.: B1382440
CAS No.: 1803562-50-6
M. Wt: 149.62 g/mol
InChI Key: UBOQUUZMNNNQHS-UHFFFAOYSA-N
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Description

“(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” is a heterocyclic organic compound with a wide range of applications in various fields of research and industry. It has a molecular weight of 149.62 g/mol . The IUPAC name for this compound is "3,6-dihydro-2H-pyran-5-ylmethanamine; hydrochloride" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of derivatives of 5,6-dihydro-2H-pyran-3-yl compounds, which demonstrated antimicrobial activity. The research involved a Michael type addition of an amine to a specific pyran compound, leading to the production of 5-amino derivatives. These derivatives showed significant antimicrobial activity, indicating their potential use in the development of antimicrobial agents (Georgiadis, 1976).

Synthesis of Novel Pyrane Glycosides

Another study involved the synthesis of novel (5R)-5-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl) compounds. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the versatility of 5,6-dihydro-2H-pyran-3-yl compounds in the creation of potential pharmaceutical agents with antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).

Synthesis of Dicarboxylic Acid Amides and Diamides

Research on the condensation of various amines with compounds derived from 5,6-dihydro-2H-pyran-3-yl methanamine led to the synthesis of N,N'-disubstituted oxamides and siccinamides. This study illustrates the chemical versatility of 5,6-dihydro-2H-pyran-3-yl compounds in organic synthesis, particularly in the formation of complex organic compounds (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Development of Antifungal Agents

A different study explored the synthesis of dihydro-5,6-dehydrokawain derivatives, including 5,6-dihydro-2H-pyran-2-one derivatives. These compounds were found to have strong antifungal activities, suggesting their potential use in developing new antifungal agents (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).

Safety and Hazards

The safety information for “(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOQUUZMNNNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
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(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
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(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
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(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
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(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
Reactant of Route 6
(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride

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